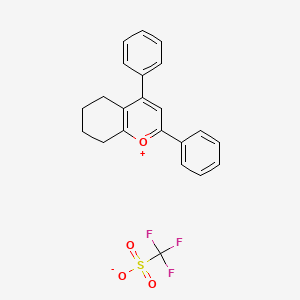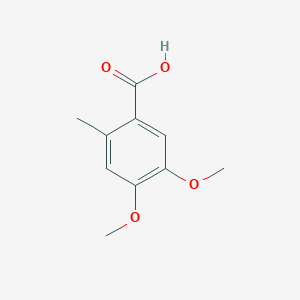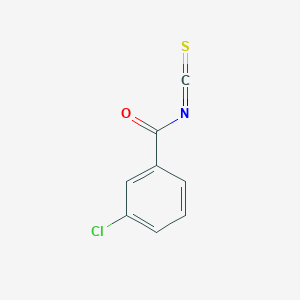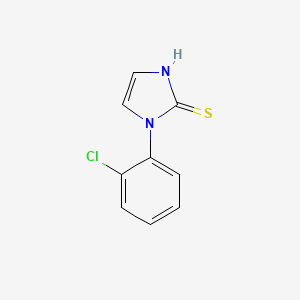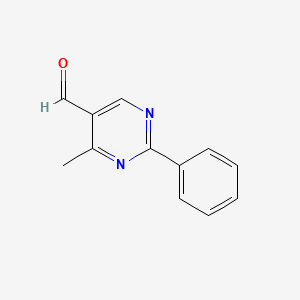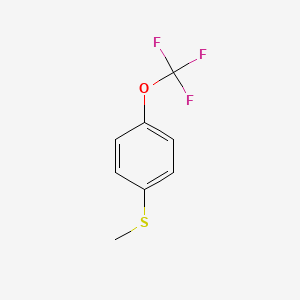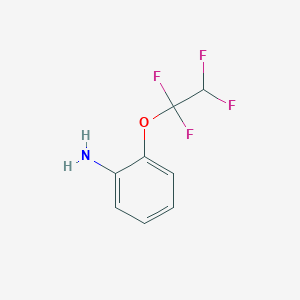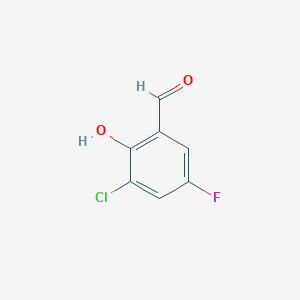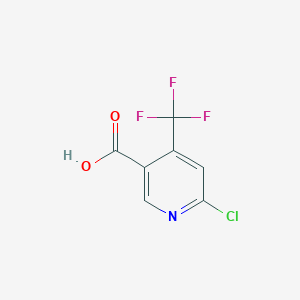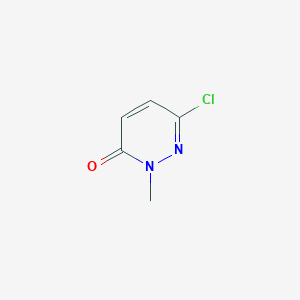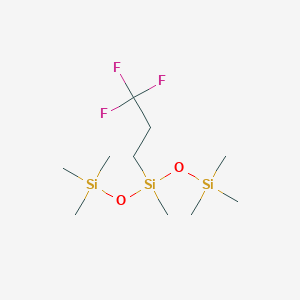
3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane
Overview
Description
3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane, also known as 3,3,3-TFPHMT, is a fluorinated siloxane compound used in various scientific research applications. It is a colorless liquid with a low boiling point and low toxicity, making it an ideal choice for a wide range of laboratory experiments.
Scientific Research Applications
Enhancement of Surface Properties
Research has demonstrated the application of hepta(3,3,3-trifluoropropyl) polyhedral oligomeric silsesquioxane (POSS)-capped compounds in enhancing the hydrophobicity and modifying the surface energy of epoxy thermosets. The incorporation of these compounds into epoxy resins leads to the formation of nanostructures that significantly enhance surface hydrophobicity due to the migration of POSS moieties to the surface. These findings suggest a promising approach for engineering materials with improved surface properties for various applications, including coatings and adhesives (Zeng & Zheng, 2007).
Polymer Modification and Applications
- Physical Hydrogels and Thermosets : Hepta(3,3,3-trifluoropropyl) POSS-capped polymers have been utilized to synthesize physical hydrogels with rapid thermoresponsive behavior, advantageous for biomedical applications. These polymers exhibit microphase-separated morphologies, facilitating the formation of physical hydrogels upon exposure to water, showcasing their potential in drug delivery systems and tissue engineering (Wang, Zeng, & Zheng, 2011).
- Dielectric Elastomer Transducers : Vinyl end-functionalized polysiloxanes containing varying amounts of trifluoropropyl groups have been synthesized and their applications in dielectric elastomer transducers explored. These modifications have shown to impact the mechanical, dielectric, and electromechanical properties of the resulting films, indicating their suitability for advanced electronic applications (Dascalu et al., 2015).
Environmental and Sensing Applications
- Environmental Matrices and Sensing : The study of fluorinated methylsiloxanes in environmental matrices near a manufacturing plant revealed their presence and persistence, highlighting the importance of monitoring and managing these compounds in environmental contexts. Additionally, polysiloxanes containing heptafluorobutanoyl camphorates have been used as sensitive layers for detecting volatile organic compounds, demonstrating their utility in environmental sensing and monitoring (Zhi et al., 2018; Hierlemann et al., 1997).
Chemical Synthesis
- Catalytic Fluoromethylation : Research has shown the potential of using palladium-catalyzed methods for the trifluoromethylation of aryl chlorides, a reaction crucial for the synthesis of pharmaceutical and agrochemical compounds. This method provides a more efficient way to introduce trifluoromethyl groups to a broad range of substrates under mild conditions, enhancing the synthesis of compounds with significant biological and chemical properties (Cho et al., 2010).
properties
IUPAC Name |
trimethyl-[methyl-(3,3,3-trifluoropropyl)-trimethylsilyloxysilyl]oxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25F3O2Si3/c1-16(2,3)14-18(7,15-17(4,5)6)9-8-10(11,12)13/h8-9H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWGMNVDRHEOQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(CCC(F)(F)F)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25F3O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
42557-13-1 | |
| Record name | Poly[oxy[methyl(3,3,3-trifluoropropyl)silylene]], α-(trimethylsilyl)-ω-[(trimethylsilyl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42557-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40381108 | |
| Record name | 1,1,1,3,5,5,5-Heptamethyl-3-(3,3,3-trifluoropropyl)trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane | |
CAS RN |
27703-88-4 | |
| Record name | 1,1,1,3,5,5,5-Heptamethyl-3-(3,3,3-trifluoropropyl)trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



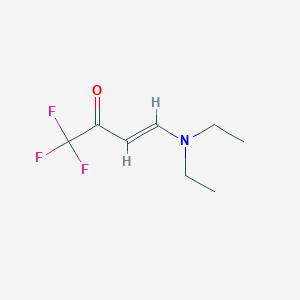
![1-[(1-Methylpiperidin-4-yl)methyl]piperazine](/img/structure/B1585671.png)
